

Rule of Five Analysis and Physicochemical Profile

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Compound Focus: Cynaropicrin

CAS No.: 35730-78-0

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The Rule of Five is a foundational concept in drug development for predicting a compound's likelihood of having good oral bioavailability. **Cynaropicrin** shows promising characteristics as a potential drug candidate based on this analysis and other key properties [1] [2].

Property	Result/Value	Analysis vs. Rule of 5 Criteria
Molecular Formula	C ₁₉ H ₂₂ O ₆ [1]	--
Molecular Weight	346.38 g/mol [1]	Meets (Criteria: <500 g/mol)
Hydrogen Bond Donors (HBD)	2 (two hydroxyl groups) [1]	Meets (Criteria: ≤5)
Hydrogen Bond Acceptors (HBA)	6 [1]	Meets (Criteria: ≤10)
Calculated LogP	Not explicitly stated	--
Violations	0 [1] [2]	Excellent drug-likeness potential
Water Solubility	Soluble in water [1]	Highly favorable for formulation, potentially as therapeutic injections [2].

Property	Result/Value	Analysis vs. Rule of 5 Criteria
Key Structural Features	5-7-5 fused tricyclic skeleton, γ -butyrolactone ring, α,β -unsaturated carbonyl moiety [1] [3]	The unsaturated lactone is a key pharmacophore but can confer reactivity and potential toxicity [1].

Experimental Protocols for Quantification

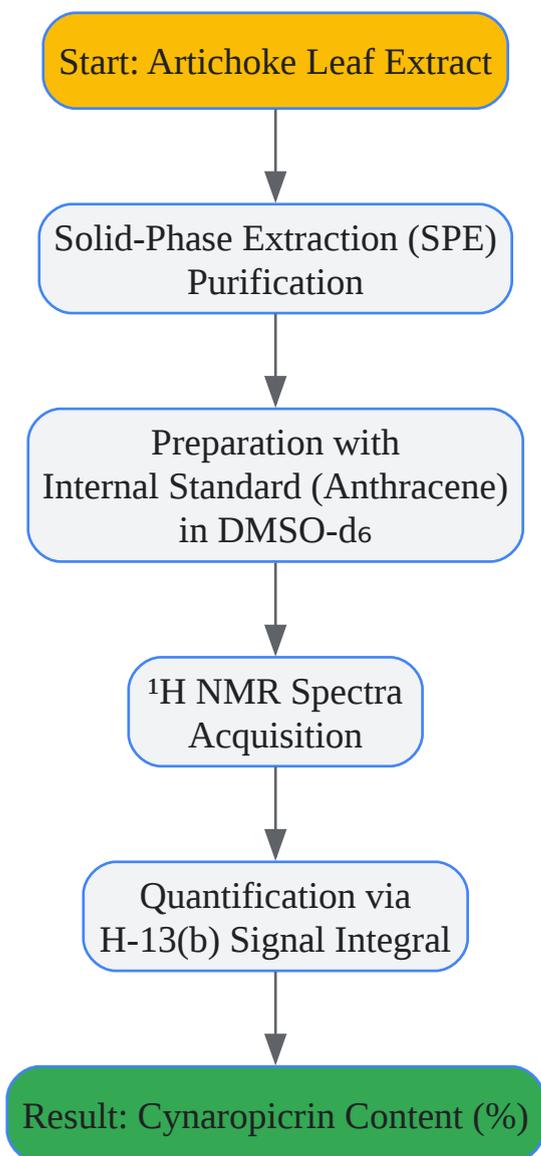
Accurate quantification of **cynaropicrin** in plant material and extracts is crucial for standardization and research. Here are two validated methodologies:

Quantification by ^1H NMR Spectroscopy

This absolute quantification method does not require a calibrated standard and is advantageous for novel compounds [4].

- **1. Sample Preparation:** Artichoke leaf extracts (ALE) are prepared using solid-phase extraction (SPE) to purify the sample.
- **2. Internal Standard:** Anthracene is dissolved in the deuterated solvent ($\text{DMSO-}d_6$) as an internal standard.
- **3. Spectra Acquisition:** The ^1H NMR spectrum of the prepared sample is acquired.
- **4. Signal Selection & Quantification:** The signal for proton H-13(b) of **cynaropicrin** is identified due to its excellent signal purity. The concentration is calculated by comparing the integral of this signal to the integral of the internal standard anthracene.
- **5. Validation:** The method has been validated for selectivity, linearity, precision, accuracy, and robustness. Reported **cynaropicrin** content in artichoke leaf extracts ranges from non-detectable to 1.6% [4].

This experimental workflow can be visualized as follows:



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Extraction and Fractionation for Bioactivity Studies

This protocol describes an optimized extraction to obtain fractions rich in **cynaropicrin** and chlorogenic acid for biological testing [5].

- **1. Extraction:** Dried artichoke leaves are subjected to solid-liquid extraction using hot water.
- **2. Freeze-Drying:** The aqueous extract is freeze-dried to obtain a solid residue.
- **3. Liquid-Liquid Partitioning:** The freeze-dried crude extract is partitioned using liquid-liquid extraction with organic solvents.

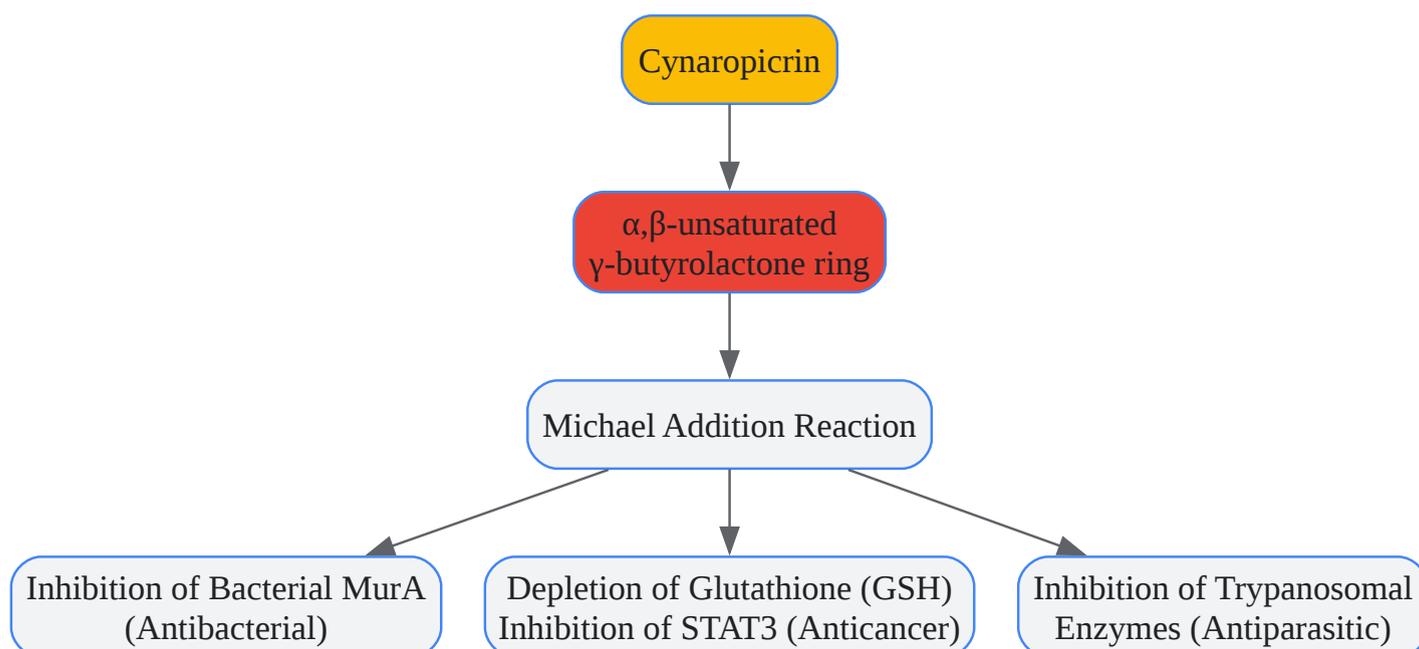
- **4. Analysis:** The resulting fractions are analyzed by ^1H , ^{13}C , and 2D NMR spectroscopy to identify and confirm the presence of **cynaropicrin** and other constituents like chlorogenic acid [5].

Structure-Activity Relationship (SAR) and Mechanisms

Cynaropicrin's diverse bioactivities are tightly linked to its unique chemical structure.

- **Core Pharmacophore:** The **γ -butyrolactone ring**, particularly its **α,β -unsaturated carbonyl group**, is a critical pharmacophore. This moiety acts as a Michael acceptor, allowing the compound to form covalent bonds with thiol groups in biological targets (e.g., Cys115 in the bacterial enzyme MurA) [1] [3]. This reaction is fundamental to its antibacterial, anti-trypanosomal, and pro-apoptotic activities [1].
- **Anti-inflammatory SAR:** A specific Structure-Activity Relationship study focused on NF- κ B inhibition found that derivatization of the hydroxyl groups on **cynaropicrin** impacts its activity. The 4-fluorobenzoate derivative showed enhanced binding potential in related in-silico studies, indicating that semi-synthesis can optimize its properties [6] [7].
- **Bitterness SAR:** The intense bitter taste of **cynaropicrin**, which activates human bitter taste receptors (T2Rs), is primarily dependent on the presence of the exo-methylene group on the lactone ring. Modifications that increase the molecule's overall polarity, such as opening the lactone ring, markedly reduce its bitterness [8] [9].

The role of the key lactone ring in **cynaropicrin**'s mechanism of action is summarized below:



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Pharmacological Profile and Therapeutic Potential

Cynaropicrin exhibits a broad spectrum of pharmacological activities, making it a multi-target investigative lead.

Pharmacological Activity	Reported Efficacy (IC ₅₀ /EC ₅₀)	Proposed Mechanism of Action
Anti-Hepatitis C Virus (HCV)	EC ₅₀ : 0.4 - 1.4 μM (avg. 0.8 μM) across 8 genotypes [1] [3]	Inhibits viral entry and cell-cell transmission during the early steps of the HCV lifecycle [3] [2].
Anticancer / Cytotoxic	Variable IC ₅₀ : 0.068 - 8.7 μg/ml on leukocyte cancer lines [1].	Induces apoptosis via ROS generation and PKCδ cleavage; inhibits STAT3 signaling; suppresses adhesion molecules CD29/CD98 [1] [3].
Anti-inflammatory	IC ₅₀ : 2.98 μM (CD98) and 3.46 μM (CD29) inhibition [3].	Inhibits NF-κB activation pathway; suppresses production of TNF-α, nitric oxide, and lymphocyte proliferation [1] [6].
Antitrypanosomal	Active against <i>T. brucei rhodesiense</i> [1].	Depletes trypanothione and inhibits ornithine decarboxylase via Michael addition [1].
Antibacterial	N/A	Irreversibly inhibits MurA enzyme, disrupting bacterial cell wall synthesis [1].
Anti-hyperlipidemic	Active in vivo (mouse model) [3].	Suppresses gastric emptying and serum triglyceride elevation [1] [3].

Critical Considerations for Drug Development

- **Reactivity and Toxicity:** The same α,β-unsaturated lactone that drives its bioactivity can lead to non-specific interactions, hypersensitivity, and toxicity at higher doses. This is a key challenge that requires careful profiling [1].

- **Hit-to-Lead Optimization:** While **cynaropicrin** is an excellent starting point, further medicinal chemistry is needed. Strategies may include prodrug approaches to mask bitterness and reactivity, or synthesizing semi-synthetic analogues to improve the therapeutic window [6] [2] [7].
- **Natural Product Variability:** The **cynaropicrin** content in plant material is highly variable (from non-detectable to 1.6%), influenced by factors like cultivar, harvest time, and extraction method. Robust analytical methods like qNMR are essential for standardization [4] [5].

In summary, **cynaropicrin** is a promising drug-like molecule with a compelling multi-target pharmacological profile. Its progression into a drug candidate hinges on addressing the challenges associated with its intrinsic chemical reactivity through strategic optimization.

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